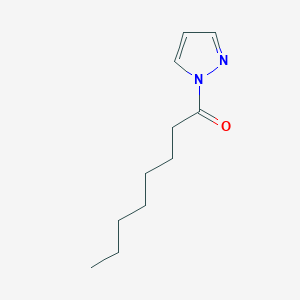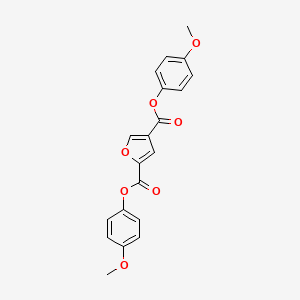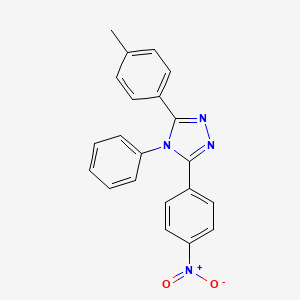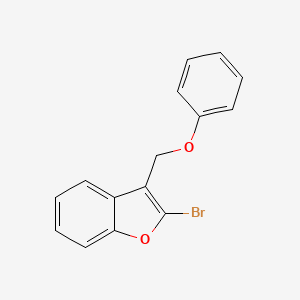
2-Bromo-3-(phenoxymethyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(phenoxymethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of a bromine atom at the second position and a phenoxymethyl group at the third position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(phenoxymethyl)benzofuran typically involves the following steps:
Phenoxymethylation: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2-bromo-3-hydroxybenzofuran with phenoxymethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(phenoxymethyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzofuran derivatives.
Applications De Recherche Scientifique
2-Bromo-3-(phenoxymethyl)benzofuran has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives, including this compound, have shown potential as anticancer, antiviral, and antibacterial agents.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used as a probe or ligand in biological studies to investigate the interactions with proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(phenoxymethyl)benzofuran depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Inhibition of Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
Receptor Modulation: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-(methoxymethyl)benzofuran: Similar structure but with a methoxymethyl group instead of a phenoxymethyl group.
2-Chloro-3-(phenoxymethyl)benzofuran: Similar structure but with a chlorine atom instead of a bromine atom.
3-(Phenoxymethyl)benzofuran: Lacks the bromine atom at the second position.
Uniqueness
2-Bromo-3-(phenoxymethyl)benzofuran is unique due to the presence of both the bromine atom and the phenoxymethyl group, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
88879-45-2 |
|---|---|
Formule moléculaire |
C15H11BrO2 |
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
2-bromo-3-(phenoxymethyl)-1-benzofuran |
InChI |
InChI=1S/C15H11BrO2/c16-15-13(10-17-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-9H,10H2 |
Clé InChI |
DXYPNQSZSVLASM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


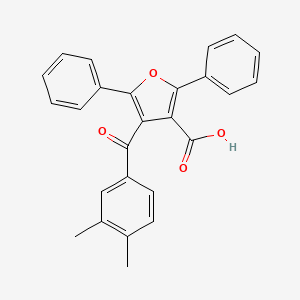
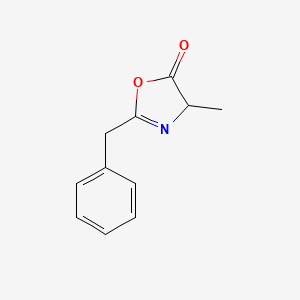
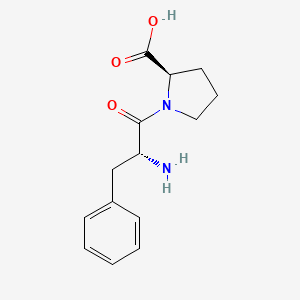
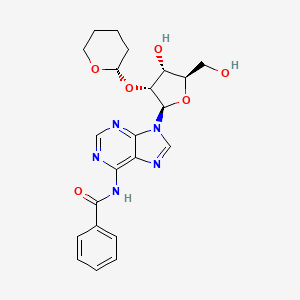
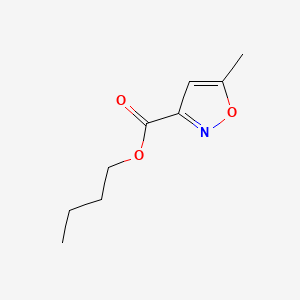
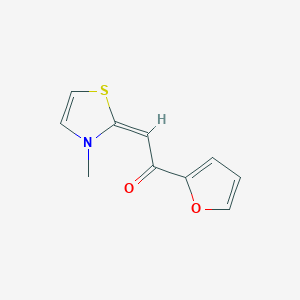
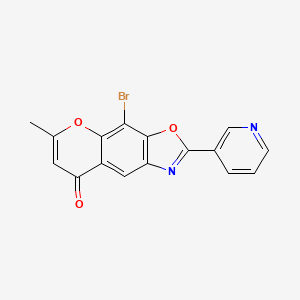
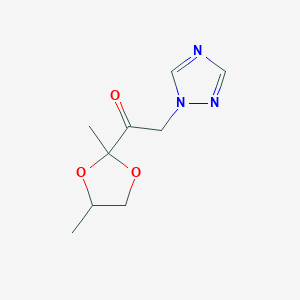
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
